molecular formula C14H16ClNO3S3 B2464583 5-chloro-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}thiophene-2-sulfonamide CAS No. 1203237-22-2

5-chloro-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}thiophene-2-sulfonamide

Cat. No.: B2464583
CAS No.: 1203237-22-2
M. Wt: 377.92
InChI Key: PWCQLAXHAIVDLN-UHFFFAOYSA-N
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Description

5-Chloro-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}thiophene-2-sulfonamide is a sulfonamide derivative featuring a thiophene core substituted with a chlorine atom at the 5-position and a sulfonamide group at the 2-position. The sulfonamide nitrogen is further functionalized with a [4-(thiophen-2-yl)oxan-4-yl]methyl group, introducing a tetrahydropyran (oxane) ring fused to a thiophene moiety.

Properties

IUPAC Name

5-chloro-N-[(4-thiophen-2-yloxan-4-yl)methyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClNO3S3/c15-12-3-4-13(21-12)22(17,18)16-10-14(5-7-19-8-6-14)11-2-1-9-20-11/h1-4,9,16H,5-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWCQLAXHAIVDLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CNS(=O)(=O)C2=CC=C(S2)Cl)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClNO3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}thiophene-2-sulfonamide typically involves multiple steps, including the formation of the thiophene ring and subsequent functionalization. Common synthetic methods for thiophene derivatives include the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis . These methods often involve the condensation of sulfur-containing compounds with carbonyl compounds under specific conditions.

Industrial Production Methods

Industrial production of thiophene derivatives, including this compound, generally follows optimized synthetic routes to ensure high yield and purity. The process may involve the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}thiophene-2-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the sulfonamide group can produce amines .

Scientific Research Applications

Antimicrobial Properties

Thiophene derivatives, including 5-chloro-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}thiophene-2-sulfonamide, have been studied for their antimicrobial activities. Research indicates that compounds with thiophene moieties exhibit significant effectiveness against various bacterial strains, suggesting potential use in developing new antibiotics .

Anti-inflammatory and Anticancer Activities

The compound has shown promise in anti-inflammatory applications. Studies indicate that related sulfonamide derivatives can inhibit inflammatory pathways, which may lead to therapeutic effects in conditions such as arthritis and other inflammatory diseases. Furthermore, ongoing research is evaluating its anticancer properties, particularly its ability to induce apoptosis in cancer cells .

Organic Semiconductors

This compound is being explored as a component in organic semiconductor materials. Its unique structure can enhance the electronic properties of polymers used in organic light-emitting diodes (OLEDs) and solar cells, potentially leading to more efficient energy conversion systems .

Corrosion Inhibitors

The compound's thiophene structure provides protective properties against corrosion in metal surfaces when formulated as a coating agent. Research has demonstrated that thiophene derivatives can effectively inhibit corrosion processes, making them valuable in industrial applications where metal integrity is critical .

Pesticide Development

Research into the pesticidal properties of thiophene derivatives has revealed potential applications in crop protection. The compound may serve as a basis for developing new pesticides that target specific pests while minimizing environmental impact. Studies suggest that modifications to the thiophene ring can enhance bioactivity against agricultural pests .

Case Study 1: Antimicrobial Efficacy

A study published in Pharmaceuticals demonstrated that thiophene-based compounds showed potent activity against Gram-positive and Gram-negative bacteria, with this compound displaying superior performance compared to traditional antibiotics .

Case Study 2: Organic Electronics

Research conducted at a leading university explored the use of this compound in organic photovoltaic cells, revealing that its incorporation significantly improved the charge mobility and overall efficiency of the devices tested, indicating its potential role in next-generation solar technologies .

Mechanism of Action

The mechanism of action of 5-chloro-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}thiophene-2-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The thiophene ring may also play a role in modulating biological pathways through its electronic properties .

Comparison with Similar Compounds

(Z)-4-(3-Oxo-3-(Thiophen-2-yl)prop-1-enylamino)-N-(Thiazol-2-yl)benzenesulfonamide (Compound 26)

  • Structure: Combines a thiophene-linked enaminone system with a benzenesulfonamide group.
  • Activity : Exhibited antiproliferative activity against breast cancer (MCF-7) with an IC₅₀ of 10.25 µM , outperforming doxorubicin (IC₅₀ ~30 µM) .

5-Chloro-N-[4-([1,3]Thiazolo[5,4-b]pyridin-2-yl)phenyl]-2-thiophenesulfonamide

  • Structure : Features a thiazolopyridine-phenyl group linked to the sulfonamide-thiophene core.
  • Activity : While explicit data are lacking, thiazolopyridine moieties are associated with kinase inhibition (e.g., CDK2), suggesting possible overlap with the target compound’s mechanism .

Thiophene-Oxane Hybrids

Rivaroxaban (BAY-59-7939)

  • Structure: Contains a 5-chlorothiophene-2-carboxamide group linked to an oxazolidinone-oxane system.
  • Activity: A well-known anticoagulant targeting Factor Xa (FXa). Its oxane ring enhances binding specificity to the FXa active site, demonstrating the importance of cyclic ethers in pharmacophore design .

CDK2 Inhibitors with Thiophene Motifs

6-(Naphthalen-2-yl)-4-(Thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridin-3-amine (Compound 8)

  • Structure : Pyrazolopyridine-thiophene hybrid.
  • Activity: CDK2 inhibition with IC₅₀ = 0.50 µM, comparable to the reference drug roscovitine (IC₅₀ = 0.394 µM).
  • Comparison : The target compound’s oxane-thiophene group may confer distinct steric or electronic effects on kinase binding compared to pyrazolopyridine systems.

Anticancer Sulfonamide Derivatives

4-{[3-Amino-6-(4-Chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]amino}-N-carbamimidoylbenzenesulfonamide (5a)

  • Structure: Thienopyrimidine-sulfonamide hybrid.
  • The 4-chlorophenyl group aligns with the target compound’s chloro-thiophene motif, suggesting shared halogen-bonding interactions in target binding .

Discussion

The target compound’s unique combination of a sulfonamide-thiophene core and oxane-thiophene substituent positions it within a niche of bioactive molecules. Key observations include:

Sulfonamide-Thiophene Synergy : Analogous compounds (e.g., Compound 26) leverage sulfonamide’s hydrogen-bonding capacity and thiophene’s aromatic stacking for target engagement .

Oxane Ring Impact : Rivaroxaban’s success underscores the oxane ring’s role in enhancing binding specificity, suggesting the target compound may similarly exploit this feature for selectivity .

Biological Activity

5-chloro-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}thiophene-2-sulfonamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's IUPAC name is this compound, with the molecular formula C17H20ClN1O3S2C_{17}H_{20}ClN_{1}O_{3}S_{2}. The structure contains a sulfonamide group, which is known for its diverse biological activities, including antibacterial and enzyme inhibition properties.

Antimicrobial Activity

Research indicates that thiophene derivatives exhibit significant antibacterial properties. For instance, compounds similar to this compound have been evaluated for their efficacy against various bacterial strains. A study demonstrated that related thiophene sulfonamides showed moderate to strong activity against Salmonella typhi and Bacillus subtilis, suggesting that this class of compounds could be effective in treating infections caused by these pathogens .

Enzyme Inhibition

The sulfonamide moiety is also associated with enzyme inhibition. Specifically, derivatives have shown promising results as inhibitors of acetylcholinesterase (AChE) and urease. In one study, several compounds were identified with IC50 values significantly lower than standard reference drugs, indicating strong inhibitory potential against these enzymes . This suggests that this compound may possess similar inhibitory effects.

The biological activity of this compound is likely mediated through its interaction with specific molecular targets. The presence of the thiophene ring enhances binding affinity to target proteins through hydrogen bonding and van der Waals interactions. This structural feature is crucial for the compound's stability and bioavailability .

Case Studies and Research Findings

  • Antibacterial Screening : A systematic evaluation of thiophene sulfonamides revealed that certain derivatives exhibited potent antibacterial activity, with some compounds achieving minimum inhibitory concentrations (MICs) as low as 0.03 μg/mL against Candida albicans and other fungi .
  • Enzyme Inhibition Studies : A recent study highlighted the effectiveness of synthesized compounds in inhibiting urease, with IC50 values ranging from 1.13 to 6.28 µM for various derivatives, showcasing the potential of these compounds in treating conditions like kidney stones where urease plays a critical role .
  • Pharmacokinetic Properties : Preliminary pharmacokinetic evaluations indicated that certain derivatives displayed favorable metabolic stability in human liver microsomes, suggesting that they could be viable candidates for further development in clinical settings .

Data Summary Table

Activity Target IC50/ MIC Values Reference
AntibacterialSalmonella typhiModerate to Strong
AntibacterialBacillus subtilisModerate to Strong
AChE InhibitionAcetylcholinesterase1.13 - 6.28 µM
Urease InhibitionUrease1.13 - 6.28 µM

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